molecular formula C6H5ClO4S2 B3054284 Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 59337-85-8

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No.: B3054284
CAS No.: 59337-85-8
M. Wt: 240.7 g/mol
InChI Key: MRFIBCNQYJJOPN-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate: is an organic compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate can be synthesized through the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent . The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactions. The reaction conditions are optimized to achieve high yields and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Scientific Research Applications

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

Biological Activity

Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.

This compound can be synthesized through various methods, typically involving the chlorosulfonation of thiophene derivatives followed by esterification. The chlorosulfonyl group is known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its biological applications.

The mechanism of action for this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins, potentially altering their functions. The chlorosulfonyl group can engage in covalent bonding with various biomolecules, leading to modifications that may enhance or inhibit biological activity. Additionally, the ester group can undergo hydrolysis, releasing the carboxylic acid, which may further interact with biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. It has been shown to inhibit specific bacterial enzymes and has potential applications as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms .

Anti-inflammatory Properties

The compound's structural similarity to other biologically active thiophene derivatives suggests potential anti-inflammatory applications. Preliminary studies indicate that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. In particular, it has been evaluated as a potential inhibitor of hepatitis B virus (HBV), demonstrating nanomolar inhibitory activity in vitro. Molecular docking studies support its role as a promising candidate for antiviral drug development .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityFindings
AntiviralDemonstrated nanomolar inhibitory activity against HBV in vitro.
AntibacterialInhibited bacterial enzymes; effective against multiple bacterial strains.
Anti-inflammatorySuggested modulation of inflammatory responses; further studies needed.

Properties

IUPAC Name

methyl 4-chlorosulfonylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFIBCNQYJJOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503697
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-85-8
Record name Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

44.1 G. (0.18 mol) of the obtained 4-chlorosulfonylthiophene-3-carboxylic acid chloride are dissolved in 450 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 9 hours [until termination of the hydrogen chloride evolution]. The mixture is then evaporated to dryness in vacuo, the residue crystallizing out. There is obtained 4-chlorosulfonylthiophene-3-carboxylic acid methyl ester, which can be converted into the 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-thieno[3,4-e]-1,2-thiazine-3-carboxamide 1,1-dioxide in a manner analogous to that described in the last four paragraphs of Example 5.
Name
4-chlorosulfonylthiophene-3-carboxylic acid chloride
Quantity
0.18 mol
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reactant
Reaction Step One
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0.3 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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